molecular formula C26H21NO5S B2494443 [9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone CAS No. 899760-28-2

[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone

Cat. No. B2494443
CAS RN: 899760-28-2
M. Wt: 459.52
InChI Key: AYFBJZFUOKYTTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex quinolinone derivatives often involves multi-step reactions, including condensation, cyclization, and functional group transformations. A related synthesis route has been reported for the synthesis of various quinolinone derivatives, indicating the use of specific reagents and conditions to achieve the desired molecular architecture (Mizuno et al., 2006; Karkhut et al., 2014). These methods often rely on the strategic use of protecting groups and the manipulation of reaction conditions to control the formation of the quinolinone core and its subsequent functionalization.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives, including the target compound, features a complex arrangement of rings and substituents. Structural analysis often involves X-ray crystallography to determine the precise arrangement of atoms within the molecule. For instance, studies on related compounds have highlighted the presence of distinct conformations and the influence of substituents on the overall molecular geometry (Li et al., 2006).

Chemical Reactions and Properties

Quinolinone derivatives engage in a variety of chemical reactions, reflecting their rich functional group chemistry. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions, which are pivotal for further chemical modifications and the exploration of reaction mechanisms (Uchiyama et al., 1998).

properties

IUPAC Name

[9-(4-ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5S/c1-2-17-8-10-19(11-9-17)33(29,30)26-20-14-23-24(32-13-12-31-23)15-22(20)27-16-21(26)25(28)18-6-4-3-5-7-18/h3-11,14-16H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFBJZFUOKYTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone

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